REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:6][CH2:7][CH2:8][C:9]([O:11]CC1C=CC=CC=1)=[O:10])[CH2:4][CH3:5])[CH3:2]>[C].[Pd].C(O)C>[CH2:1]([N:3]([CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:4][CH3:5])[CH3:2] |f:1.2|
|
Name
|
benzyl 4-(N,N-diethylamino)butanoate
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CCCC(=O)OCC1=CC=CC=C1
|
Name
|
palladium-carbon
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was subjected to catalytic hydrogenation at room temperature
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |